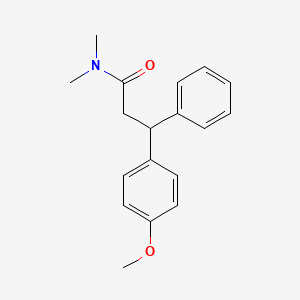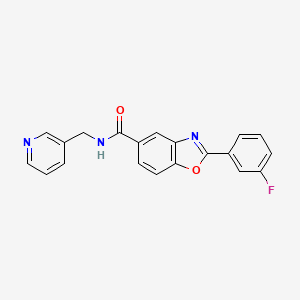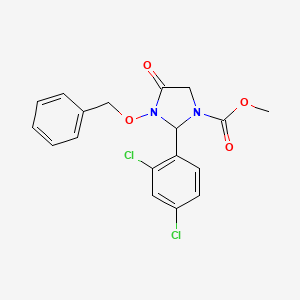
3-(4-methoxyphenyl)-N,N-dimethyl-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-N,N-dimethyl-3-phenylpropanamide, commonly known as Modafinil, is a wakefulness-promoting drug that is used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Modafinil has gained popularity due to its ability to enhance cognitive performance, alertness, and productivity, making it a popular choice among students, professionals, and military personnel.
作用機序
The exact mechanism of action of Modafinil is not fully understood, but it is believed to work by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It also affects the levels of histamine, orexin, and GABA, which are involved in regulating wakefulness and sleep.
Biochemical and Physiological Effects
Modafinil has been shown to increase wakefulness, alertness, and cognitive performance. It also reduces fatigue and improves mood. Modafinil has been found to increase the activity of brain regions involved in attention, memory, and learning. It also increases the activity of the prefrontal cortex, which is involved in executive function.
実験室実験の利点と制限
Modafinil has several advantages for use in lab experiments. It has a long half-life, which means it can be administered once a day. It also has a low potential for abuse and addiction compared to other stimulants. However, Modafinil can have variable effects on individuals, and its effects may be influenced by factors such as age, sex, and genetics.
将来の方向性
There are several future directions for Modafinil research. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Modafinil has also been studied for its potential use in enhancing cognitive performance in healthy aging individuals. Additionally, research is ongoing to understand the long-term effects of Modafinil use and its potential for abuse and addiction.
Conclusion
Modafinil is a wakefulness-promoting drug that has gained popularity due to its cognitive-enhancing effects. It has been extensively studied for its potential use in the treatment of sleep disorders and psychiatric disorders. Modafinil's mechanism of action involves increasing the levels of neurotransmitters in the brain, which affects wakefulness and cognitive performance. While Modafinil has several advantages for use in lab experiments, its effects may be variable and influenced by individual factors. Future research will continue to explore the potential uses and limitations of Modafinil.
合成法
Modafinil is synthesized through a series of chemical reactions starting from benzhydryl sulfinyl acetamide. The synthesis involves the use of reagents such as thionyl chloride, hydrochloric acid, and sodium hydroxide. The final product is purified through recrystallization to obtain a white crystalline powder.
科学的研究の応用
Modafinil has been extensively studied for its cognitive-enhancing effects, particularly in the areas of attention, memory, and executive function. Research has shown that Modafinil can improve cognitive performance in healthy individuals and individuals with sleep disorders. It has also been studied for its potential use in the treatment of psychiatric disorders such as depression, bipolar disorder, and schizophrenia.
特性
IUPAC Name |
3-(4-methoxyphenyl)-N,N-dimethyl-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-19(2)18(20)13-17(14-7-5-4-6-8-14)15-9-11-16(21-3)12-10-15/h4-12,17H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQWMPOYHHSJCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC(C1=CC=CC=C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-3-methoxypiperidine](/img/structure/B6034386.png)
![7-(4-isopropylbenzyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6034390.png)
![N-(3-fluorophenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6034401.png)
![5-{[(3-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6034403.png)
![N-(4-methoxyphenyl)-1-[(2,4,5-trifluorophenyl)sulfonyl]-3-piperidinamine](/img/structure/B6034416.png)
![2-[2-methoxy-4-(3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide](/img/structure/B6034424.png)

![2-{1-(2,2-dimethylpropyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6034436.png)
![4-hydroxy-6-methyl-3-[2-(2-nitrophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-pyran-2-one](/img/structure/B6034454.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6034461.png)
![[2-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6034475.png)
![2-(3-ethyl-1H-1,2,4-triazol-5-yl)-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6034479.png)

![1-[4-(mesityloxy)but-2-en-1-yl]-1H-imidazole hydrochloride](/img/structure/B6034493.png)